Cas no 1333975-87-3 (4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride)
4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride
- NE46042
- 5-ethyl-3-methylimidazol-4-amine;hydrochloride
- Z1255523359
- 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride
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- MDL: MFCD20233495
- Inchi: 1S/C6H11N3.ClH/c1-3-5-6(7)9(2)4-8-5;/h4H,3,7H2,1-2H3;1H
- InChI Key: HMUNAADVAIPDPM-UHFFFAOYSA-N
- SMILES: Cl.N1(C)C=NC(CC)=C1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 94.3
- Topological Polar Surface Area: 43.8
4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B438468-10mg |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B438468-50mg |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B438468-100mg |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-84495-0.05g |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 0.05g |
$262.0 | 2023-09-02 | ||
| Enamine | EN300-84495-0.1g |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 0.1g |
$392.0 | 2023-09-02 | ||
| Enamine | EN300-84495-0.25g |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 0.25g |
$559.0 | 2023-09-02 | ||
| Enamine | EN300-84495-0.5g |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 0.5g |
$879.0 | 2023-09-02 | ||
| Enamine | EN300-84495-1.0g |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 1.0g |
$1129.0 | 2023-02-11 | ||
| Enamine | EN300-84495-2.5g |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 2.5g |
$2211.0 | 2023-09-02 | ||
| Enamine | EN300-84495-5.0g |
4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride |
1333975-87-3 | 5.0g |
$3273.0 | 2023-02-11 |
4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride
Introduction to 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride (CAS No. 1333975-87-3)
4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1333975-87-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This imidazole derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the imidazole class, a heterocyclic aromatic system characterized by a five-membered ring containing two nitrogen atoms. The presence of ethyl and methyl substituents, along with the amine functionality at the 5-position, contributes to its unique chemical properties and reactivity.
The hydrochloride salt form of 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride enhances its solubility in aqueous media, making it more amenable for formulation in drug delivery systems and biological assays. This solubility profile is particularly advantageous for pharmaceutical applications, where bioavailability and pharmacokinetic behavior are critical factors. The compound’s stability under various conditions further underscores its suitability for industrial-scale synthesis and laboratory research.
Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride that contribute to its biological activity. Studies indicate that the imidazole core interacts with biological targets through hydrogen bonding and π-stacking interactions, which are essential for ligand-receptor binding. The ethyl and methyl groups modulate the electronic properties of the molecule, influencing its affinity for specific enzymes or receptors. These insights have guided the design of novel derivatives with enhanced pharmacological profiles.
In the context of drug discovery, 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride has been explored as a scaffold for developing small-molecule inhibitors. Its imidazole ring is a common motif in bioactive compounds, with known examples including antifungal agents, antiviral drugs, and anticancer agents. The amine group at the 5-position provides a handle for further functionalization, allowing chemists to introduce additional moieties that enhance target specificity or improve metabolic stability. Such modifications are crucial for optimizing drug candidates throughout the development pipeline.
One of the most compelling aspects of 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride is its potential role in modulating enzyme activity. Enzymes are pivotal in numerous biological pathways, making them attractive targets for therapeutic intervention. By binding to specific enzyme active sites, small molecules like this imidazole derivative can inhibit or activate enzymatic processes, thereby alleviating or treating diseases. For instance, research has suggested that derivatives of this compound may interact with kinases and phosphodiesterases, which are overexpressed in certain cancers. Such interactions could lead to the development of novel anticancer therapies.
The synthesis of 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include condensation reactions to form the imidazole ring, followed by alkylation and amination processes to introduce the ethyl and methyl substituents, respectively. The final step involves salt formation with hydrochloric acid to yield the hydrochloride salt. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes, reducing waste and energy consumption while maintaining high yields.
The pharmaceutical industry continues to leverage computational tools to predict the biological activity of 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride before experimental validation. Machine learning models trained on large datasets of bioactive compounds can identify structural features that correlate with desired pharmacological effects. These predictions guide experimentalists in designing targeted modifications, expediting the drug discovery process. Additionally, high-throughput screening (HTS) technologies allow researchers to rapidly test thousands of compounds against biological targets, identifying promising candidates like 4-Ethyl-1-methyl-1H-imidazol-5-amino hydrochloride for further investigation.
Preclinical studies have begun to explore the safety and efficacy profile of 4-Ethyl-1-methyl-H-imidazol 5-amino hydrochloride in relevant disease models. Initial findings suggest that this compound exhibits favorable pharmacokinetic properties, including adequate absorption, distribution, metabolism, excretion (ADME), and low toxicity at therapeutic doses. These characteristics are essential for advancing a candidate into clinical trials where human subjects are evaluated for efficacy and side effects. Further research is needed to fully elucidate its mechanism of action and long-term safety profile.
The versatility of 4-Ethyl-H-imidazole 5-amino hydrochloride extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For example, its ability to form stable complexes with metal ions makes it a candidate ligand in coordination chemistry studies. These complexes can be used as catalysts or sensors due to their unique electronic properties derived from the imidazole moiety’s redox-active nature.
In agrochemicals, derivatives of this compound may serve as intermediates for developing novel pesticides or herbicides targeting plant-specific enzymes or receptors. By modulating plant growth regulators or defense mechanisms at molecular levels, 4-Ethyl-H-imidazole 5-amino hydrochloride could contribute to more sustainable agricultural practices while minimizing environmental impact.
The future prospects for 4-Ethyl-H-imidazole 5-amino hydrochloride are promising as research continues into its applications across multiple disciplines including medicinal chemistry, organic synthesis,and material science . Collaborative efforts between academia, industry,and regulatory agencies will be instrumental in translating laboratory discoveries into commercial products that benefit society . As computational methods become increasingly sophisticated,the pace at which new derivatives are discovered will accelerate , further expanding our understanding .
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